![molecular formula C7H5ClN2OS B2937997 {4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol CAS No. 1207972-75-5](/img/structure/B2937997.png)
{4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol” is a chemical compound with the CAS Number: 1207972-75-5 . It has a molecular weight of 200.65 . The IUPAC name for this compound is (4-chlorothieno[3,2-d]pyrimidin-6-yl)methanol .
Molecular Structure Analysis
The InChI code for “{4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol” is 1S/C7H5ClN2OS/c8-7-6-5(9-3-10-7)1-4(2-11)12-6/h1,3,11H,2H2 . This indicates the presence of a chlorine atom, a thieno[3,2-d]pyrimidine ring, and a methanol group in the molecule .Physical And Chemical Properties Analysis
“{4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
The study by Gorja et al. (2011) explores the use of a Pd/C–CuI–PPh3 catalytic system to facilitate C–C bond formation between 4-chlorothieno[2,3-d]pyrimidines and terminal alkynes in methanol. This process demonstrates high selectivity and efficiency, leading to the synthesis of novel 4-alkynylthieno[2,3-d]pyrimidines without significant side products. Some of the synthesized compounds were evaluated for cytotoxic activity, indicating potential pharmacological applications (Gorja, Kumar, Mukkanti, & Pal, 2011).
Pharmacological Evaluation
In a separate study, Huang et al. (2020) synthesized and evaluated the pharmacological potential of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide. This compound exhibited marked inhibition against several cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer cells. The study underscores the compound's promising anticancer activity and provides insights into its interaction with biological targets through molecular docking studies (Huang, Zhao, Gao, Jin, Wang, Yu, Ji, & Lu, 2020).
Crystal Structure Analysis
Another significant contribution to this field is the crystal structure analysis of related compounds. For instance, the crystal structure of nuarimol, a pyrimidine fungicide, was determined, offering insights into the molecular interactions and the structural basis of its fungicidal activity. This study provides a foundational understanding of the structural parameters critical for the activity of such compounds (Kang, Kim, Park, & Kim, 2015).
Synthetic Methodologies
Research on synthetic methodologies for the production of 4-chlorothieno[3,2-d]pyrimidine derivatives has also been reported. Dejiao (2011) presented a new synthetic strategy for 4-chlorothieno[3,2-d]pyrimidine, emphasizing a more efficient and safer approach compared to traditional methods. This work contributes to the advancement of synthetic techniques for thienopyrimidine derivatives, potentially facilitating their exploration in various scientific and pharmacological studies (Dejiao, 2011).
Safety and Hazards
The safety information for “{4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
(4-chlorothieno[3,2-d]pyrimidin-6-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c8-7-6-5(9-3-10-7)1-4(2-11)12-6/h1,3,11H,2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXVTILHEIPLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorothieno[3,2-d]pyrimidin-6-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

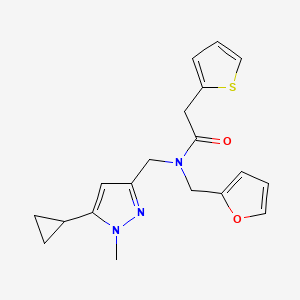
![2,2-dimethyl-N-[3-(quinolin-8-yloxy)propyl]propanamide](/img/structure/B2937915.png)
![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2937916.png)
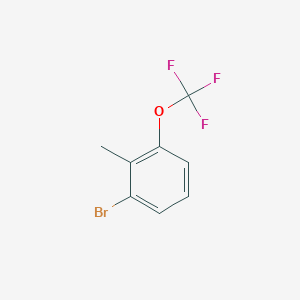
![3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2937919.png)
![3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid](/img/structure/B2937920.png)
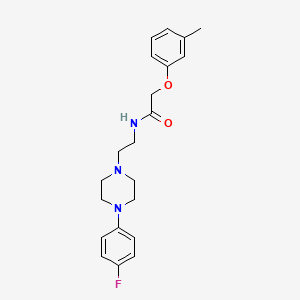
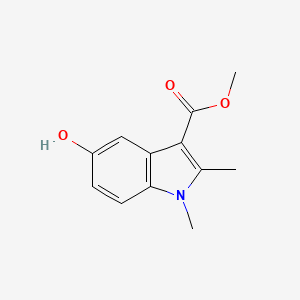
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2937926.png)
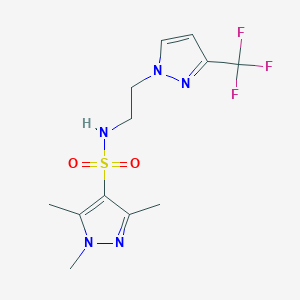
![2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide](/img/structure/B2937929.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2937930.png)

![Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2937935.png)